Cas no 326025-86-9 (4-Piperidinecarboxamide, 1-[(2-chloro-5-nitrophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-)
4-Piperidinecarboxamide, 1-[(2-chloro-5-nitrophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]- Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidinecarboxamide, 1-[(2-chloro-5-nitrophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-
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- Inchi: 1S/C18H22ClN5O5S/c19-16-3-2-15(24(26)27)12-17(16)30(28,29)23-9-4-14(5-10-23)18(25)21-6-1-8-22-11-7-20-13-22/h2-3,7,11-14H,1,4-6,8-10H2,(H,21,25)
- InChI Key: GCBSBUWOTPAJEM-UHFFFAOYSA-N
- SMILES: N1(S(C2=CC([N+]([O-])=O)=CC=C2Cl)(=O)=O)CCC(C(NCCCN2C=NC=C2)=O)CC1
4-Piperidinecarboxamide, 1-[(2-chloro-5-nitrophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362120-100mg |
n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide |
326025-86-9 | 98% | 100mg |
¥4836.00 | 2024-05-19 |
4-Piperidinecarboxamide, 1-[(2-chloro-5-nitrophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]- Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 4-Piperidinecarboxamide, 1-[(2-chloro-5-nitrophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-
Introduction to 4-Piperidinecarboxamide, 1-[(2-chloro-5-nitrophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl] and Its Applications in Modern Chemical Biology
The compound 4-Piperidinecarboxamide, 1-[(2-chloro-5-nitrophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl], with the CAS number 326025-86-9, represents a significant advancement in the field of chemical biology and pharmaceutical research. This intricate molecular structure, characterized by its piperidine core, sulfonamide linkage, and imidazole moiety, has garnered considerable attention due to its potential in modulating biological pathways and its utility in drug discovery.
At the heart of this compound's appeal lies its multifaceted chemical architecture. The presence of a sulfonyl group derived from 2-chloro-5-nitrophenyl provides a strong electron-withdrawing effect, which can influence the compound's reactivity and binding affinity. Meanwhile, the piperidine ring is a well-known pharmacophore in medicinal chemistry, often incorporated into drugs for its ability to enhance solubility and bioavailability. The imidazole ring, on the other hand, is frequently found in biologically active molecules, contributing to interactions with target proteins and enzymes.
Recent studies have highlighted the importance of such structurally complex compounds in addressing intricate biological challenges. For instance, researchers have been exploring the use of sulfonamide derivatives as inhibitors of enzymes involved in inflammation and cancer metabolism. The sulfonyl group in this compound can serve as a key pharmacophore for interacting with specific enzyme active sites, potentially leading to the development of novel therapeutic agents.
In addition to its sulfonamide component, the 1H-imidazol-1-ylpropyl side chain adds another layer of complexity and functionality. Imidazole derivatives are known for their ability to modulate ion channels and receptors, making them valuable candidates for treating neurological disorders. The propyl chain further extends the compound's reach into biological systems, allowing for interactions with a broader range of targets. This combination of features makes 4-Piperidinecarboxamide, 1-[(2-chloro-5-nitrophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl] a promising candidate for further investigation.
The CAS number 326025-86-9 serves as a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and databases. This standardized nomenclature is crucial for researchers who need to reference or synthesize the molecule accurately. The compound's detailed chemical structure can be visualized using advanced computational tools, which help predict its behavior and interactions within biological systems.
Current research trends indicate that such multifunctional compounds are becoming increasingly important in drug development. For example, studies have shown that combining different pharmacophores can lead to synergistic effects, enhancing therapeutic outcomes. The sulfonamide-piperidine-imidazole framework of this compound exemplifies this approach, integrating multiple biologically relevant moieties into a single molecule.
The synthesis of 4-Piperidinecarboxamide, 1-[(2-chloro-5-nitrophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl] involves a series of carefully orchestrated chemical reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, are often employed to construct the complex framework efficiently. These methods ensure high yields and purity, which are essential for subsequent biological testing.
Once synthesized, the compound undergoes rigorous testing to evaluate its biological activity. Techniques such as enzyme inhibition assays, cell-based assays, and molecular docking studies are used to assess how effectively it interacts with target proteins and enzymes. These studies provide valuable insights into the compound's potential therapeutic applications and help guide further optimization efforts.
The integration of computational chemistry into drug discovery has significantly accelerated the process of identifying promising candidates like this one. Molecular modeling tools allow researchers to predict how different compounds will interact with biological targets before conducting expensive wet-lab experiments. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods.
In conclusion,4-Piperidinecarboxamide, 1-[(2-chloro-5-nitrophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl] represents a significant advancement in chemical biology with its complex structure offering numerous potential applications in pharmaceutical research. Its unique combination of pharmacophores makes it a valuable tool for modulating biological pathways and developing new therapeutic agents.
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